3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole
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Overview
Description
3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with dimethyl groups and an oxan-4-ylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide.
Attachment of Oxan-4-ylsulfanylmethyl Group: The oxan-4-ylsulfanylmethyl group can be attached through a nucleophilic substitution reaction involving an oxan-4-ylsulfanyl derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole ring or the oxan-4-ylsulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles or oxan-4-yl derivatives.
Scientific Research Applications
3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxan-4-ylsulfanylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1,2,4-triazole: Lacks the oxan-4-ylsulfanylmethyl group.
5-(Oxan-4-ylsulfanylmethyl)-1,2,4-triazole: Lacks the dimethyl groups.
3,4-Dimethyl-5-(methylsulfanylmethyl)-1,2,4-triazole: Contains a methylsulfanylmethyl group instead of an oxan-4-ylsulfanylmethyl group.
Uniqueness
3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole is unique due to the presence of both dimethyl groups and the oxan-4-ylsulfanylmethyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-12-10(13(8)2)7-15-9-3-5-14-6-4-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYTNYFERXHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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